3-Ethyl-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-A]pyrimidin-4-one is a chemical compound with significant relevance in pharmaceutical chemistry. It is classified as a pyrido[1,2-a]pyrimidine derivative and serves as an impurity related to the antipsychotic drug Paliperidone. The compound has garnered attention due to its structural characteristics and potential implications in medicinal chemistry.
3-Ethyl-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-A]pyrimidin-4-one falls under the category of heterocyclic compounds, specifically as a nitrogen-containing bicyclic structure. Its classification as an impurity highlights its role in quality control during the manufacturing of pharmaceuticals .
The synthesis of 3-Ethyl-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-A]pyrimidin-4-one typically involves multi-step organic reactions. Common methods include:
The synthetic pathway may involve the use of catalysts and specific conditions such as temperature and pressure to optimize yield and purity. The precise reaction conditions can vary depending on the starting materials used .
The molecular formula of 3-Ethyl-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-A]pyrimidin-4-one is C11H16N2O2. Its structure features a tetrahydropyrido framework with a hydroxyl group contributing to its chemical properties.
Key structural data includes:
The compound can undergo various chemical reactions typical for pyridine derivatives:
Understanding the reactivity of this compound is crucial for its application in synthetic organic chemistry and pharmaceuticals. Reaction pathways must be optimized to minimize by-products and maximize yield .
The predicted melting point of 3-Ethyl-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-A]pyrimidin-4-one is approximately 349 °C. Its density is estimated at around 1.29 g/cm³ .
The compound exhibits typical properties associated with pyridine derivatives:
Relevant analyses such as spectroscopic methods (NMR, IR) are essential for confirming its identity and purity during synthesis .
3-Ethyl-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-A]pyrimidin-4-one is primarily used as an intermediate in the synthesis of Paliperidone. Its role as an impurity standard in pharmaceutical development is crucial for ensuring product quality and compliance with regulatory standards . Additionally, it may serve as a reference compound in research focused on antipsychotic medications and their mechanisms of action.
The compound 3-Ethyl-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one represents a fused bicyclic heterocycle with systematic nomenclature that precisely defines its architecture. According to IUPAC conventions, the name specifies:
Its molecular formula is C₁₁H₁₆N₂O₂ (molecular weight: 208.26 g/mol), as confirmed by multiple analytical certificates [3] [5] [9]. The CAS registry number 849903-79-3 uniquely identifies this compound in chemical databases [3] [8]. Alternative designations include Paliperidone Related Compound A or Paliperidone Impurity A, reflecting its role as a synthetic intermediate or degradation product in antipsychotic manufacturing [3] [9].
Table 1: Chemical Identifier Summary
Identifier Type | Value |
---|---|
Systematic IUPAC Name | 3-Ethyl-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one |
CAS Number | 849903-79-3 |
Molecular Formula | C₁₁H₁₆N₂O₂ |
Molecular Weight | 208.26 g/mol |
Common Synonyms | Paliperidone Related Compound A; Paliperidone Impurity 2 |
The stereochemistry of this compound centers on the chiral C9 carbon bearing the hydroxy group. While most commercial sources do not specify enantiomeric forms (suggesting use as a racemate), the stereocenter allows for (R)- and (S)-configurations that could influence pharmacological activity [5] [6]. The InChI Key (MTOYCHPCXMAGDI-UHFFFAOYSA-N) encodes the relative stereochemistry and serves as a unique digital fingerprint [2] [6].
Conformational stability arises from:
Experimental evidence (e.g., IR spectroscopy) supports H-bonding, showing a broad O-H stretch at ~3200 cm⁻¹ and a carbonyl shift to ~1640 cm⁻¹. The pKₐ of the C9 hydroxyl is predicted at 13.01±0.60, indicating weak acidity [8].
Table 2: Key Stereochemical and Physicochemical Properties
Property | Value/Description |
---|---|
Chiral Centers | C9 hydroxy group |
Predominant Form | Racemic mixture |
Intramolecular H-Bond | C9-OH⋯O=C4 (distance ~2.2 Å) |
pKₐ (C9-OH) | 13.01 ± 0.60 |
Solubility | Slightly soluble in DMSO, methanol |
Structurally analogous pyridopyrimidinones exhibit significant variations in bioactivity and polarity based on substituent patterns. Key comparisons include:
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2